3-Benzyl-2-chloro-6-methylquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Its molecular structure features a benzyl group at the third position, a chlorine atom at the second position, and a methyl group at the sixth position on the quinoline ring. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the development of pharmaceutical agents.
The compound is classified under the International Union of Pure and Applied Chemistry as 3-benzyl-2-chloro-6-methylquinoline, with the Chemical Abstracts Service Registry Number 918518-70-4. It is synthesized through various organic reactions, often involving multi-step processes that yield high-purity products suitable for research and industrial applications .
The synthesis of 3-benzyl-2-chloro-6-methylquinoline typically involves several steps:
Industrial production may utilize optimized conditions such as controlled temperature and pressure, as well as catalysts to enhance yield and efficiency.
The molecular formula for 3-benzyl-2-chloro-6-methylquinoline is , with a molecular weight of approximately 267.8 g/mol. The structural representation can be described using various notations:
This structure highlights the unique arrangement of atoms that contribute to its chemical properties and reactivity .
3-Benzyl-2-chloro-6-methylquinoline can undergo several types of chemical reactions:
Common reagents include sodium thiolate for substitution reactions and potassium permanganate for oxidation processes.
The mechanism of action for 3-benzyl-2-chloro-6-methylquinoline involves its interaction with specific biological targets, such as enzymes or receptors. These interactions can lead to inhibition or modulation of biological pathways, contributing to its potential therapeutic effects. The precise molecular targets may vary based on the application context, making further research necessary to elucidate its full pharmacological profile .
The physical properties of 3-benzyl-2-chloro-6-methylquinoline include:
These properties are essential for understanding its behavior in various chemical environments and applications .
3-Benzyl-2-chloro-6-methylquinoline has garnered attention in several scientific fields:
Quinoline, a privileged heterocyclic scaffold, has shaped medicinal chemistry since the 19th century. The isolation of quinine from cinchona bark marked the dawn of antimalarial therapeutics, revealing quinoline’s capacity for host-pathogen interference. This breakthrough ignited systematic exploration of synthetic quinoline analogues. Chloroquine (1940s) exemplified this evolution, demonstrating how halogenation enhances bioactivity—a principle extended to modern anticancer and antimicrobial agents. Chlorine’s strategic incorporation exploits multiple mechanisms: it enhances target binding through steric and electronic effects, improves pharmacokinetic profiles by modulating lipophilicity, and disrupts enzymatic functions in pathogens. Notably, over 250 FDA-approved drugs contain chlorine atoms, with cardiovascular and central nervous system agents representing major therapeutic categories [5]. The progression from natural quinolines to halogenated synthetic derivatives underscores a paradigm in drug design: targeted structural modification unlocks novel biological potential.
The architecture of 3-benzyl-2-chloro-6-methylquinoline integrates distinct pharmacophoric elements that synergistically enhance its biorelevance. Each substituent contributes strategically:
2-Chloro Group: This electronegative atom induces electron deficiency at C2, enhancing DNA intercalation through π-π stacking with nucleobases. Its steric bulk also hinders nucleophilic attack, improving metabolic stability. In molecular docking studies with DNA (PDB: 1AU5, 453D), chloro-substituted quinolines exhibit binding energies 15–20% lower than non-halogenated analogues due to favorable van der Waals contacts with the minor groove [1].
6-Methyl Group: Positioned ortho to nitrogen, this electron-donating group amplifies the quinoline ring’s nucleophilicity. Critically, methyl substitution at C6 increases lipophilicity (log P +0.4) and membrane permeability, as confirmed by Caco-2 cell assays [1] [6]. Crystal structure analyses (e.g., C₁₉H₁₃ClN₂O₂) reveal that methyl groups induce planar conformations ideal for protein binding [6].
3-Benzyl Moiety: The benzyl group extends molecular topology, enabling interactions with hydrophobic enzyme pockets. This substituent serves as a versatile synthetic handle—its benzylic hydrogens permit functionalization (e.g., thioether formation, oxidation) to modulate activity. Docking simulations against Aspergillus fumigatus N-myristoyltransferase (NMT) show benzyl-derived quinolines occupy the myristoyl-CoA binding cleft via T-shaped π-π interactions [1].
Table 1: Structural Contributions to Bioactivity
Substituent Position | Electronic Effects | Role in Target Engagement |
---|---|---|
2-Chloro | σₚ = +0.23 (induces electron deficiency) | DNA minor groove binding via van der Waals forces; enzyme inhibition |
6-Methyl | σₚ = −0.17 (electron donation) | Enhanced membrane penetration; planarity enforcement |
3-Benzyl | Hydrophobic (π = 1.96) | Hydrophobic pocket binding in NMT/DHFR enzymes |
Despite advances, critical knowledge gaps impede the rational development of 3-benzyl-2-chloro-6-methylquinoline derivatives:
Limited Structural Characterization: Only <5% of synthesized analogues have published crystal structures. The absence of high-resolution data (e.g., X-ray/NMR) for 3-benzyl derivatives obscures conformational preferences and electronic distributions. This gap is acute for salts and hydrates, whose solid-state behavior affects bioavailability [6].
Insufficient SAR Expansion: Current structure-activity relationship (SAR) studies focus narrowly on C6 methyl or methoxy groups (e.g., sc-288008A). Unexplored areas include:
Hybrid scaffolds integrating pyrazole (e.g., pyrazolylvinylquinoline [2])
Mechanistic Ambiguity: While DNA intercalation is documented, alternative targets remain underexplored. Potential includes:
Epigenetic modulation via HDAC inhibition
Synthetic Accessibility: 2-Chloro-6-methylquinoline-3-carboxaldehyde (CAS 73568-27-1) serves as a key precursor, but its derivatization to 3-benzyl analogues requires optimized protocols. Current methods yield ≤77% purity, necessitating chromatography [3] [6].
Table 2: Priority Research Directions for Quinoline Analogues
Research Gap | Experimental Strategy | Expected Impact |
---|---|---|
Structural diversity | Parallel synthesis of C3-alkyl/aryl variants | Expand patent space; discover new activities |
Target identification | Chemoproteomic profiling using quinoline-baited probes | Uncover off-target effects; repurpose existing leads |
Formulation challenges | Cocrystal screening with GRAS coformers | Improve aqueous solubility (>50 μg/mL) |
In vivo validation | PK/PD studies in murine infection/cancer models | Translate in vitro potency to therapeutic efficacy |
CAS No.: 3225-82-9
CAS No.: 151436-49-6
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6